FHND5071

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

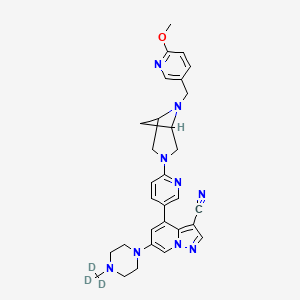

Molecular Formula |

C30H33N9O |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

4-[6-[6-[(6-methoxy-3-pyridinyl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C30H33N9O/c1-35-7-9-36(10-8-35)24-12-27(30-23(13-31)16-34-39(30)20-24)22-4-5-28(32-15-22)37-18-25-11-26(19-37)38(25)17-21-3-6-29(40-2)33-14-21/h3-6,12,14-16,20,25-26H,7-11,17-19H2,1-2H3/i1D3 |

InChI Key |

BLMSWRQOCWCQDM-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |

Canonical SMILES |

CN1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

FHND5071: A Technical Overview of a Novel Selective RET Inhibitor

Abstract

FHND5071 is an orally bioavailable, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Preclinical data indicate that this compound potently targets wild-type RET as well as various RET fusions and activating mutations, which are oncogenic drivers in several cancer types, including non-small cell lung cancer and multiple endocrine neoplasia. This technical guide details the mechanism of action of this compound, summarizing key preclinical data and outlining the experimental methodologies used in its evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements, is a known driver of various cancers. This compound has emerged as a promising therapeutic agent that selectively targets these aberrant RET signaling pathways.[1][2] Notably, this compound is capable of crossing the blood-brain barrier, suggesting its potential utility in treating brain metastases.[1] Currently, this compound is in a first-in-human Phase 1 clinical trial for patients with RET-driven solid tumors.[3]

Mechanism of Action

This compound exerts its anti-tumor activity by selectively binding to and inhibiting the kinase activity of both wild-type and mutated forms of the RET protein.[1] This inhibition blocks the autophosphorylation of RET and the subsequent activation of downstream signaling cascades that are critical for tumor cell proliferation and survival. Key pathways modulated by this compound include the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Preclinical studies have demonstrated that administration of this compound leads to a significant and sustained inhibition of RET phosphorylation and the phosphorylation of downstream signaling proteins such as AKT and Erk1/2 in tumor tissues.

Signaling Pathway Diagram

Caption: this compound inhibits RET autophosphorylation and downstream signaling.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against wild-type RET, as well as various RET fusions and mutations in enzymatic assays. An active metabolite, this compound-M2, has been identified and shows comparable potency to the parent compound.

| Target | IC50 (nM) |

| RET (Wild Type, Fusions, and Mutations) | 4.47 - 19.26 |

Table 1: In vitro inhibitory activity of this compound.

Selectivity

This compound exhibits significant selectivity for RET over other kinases, such as KDR (VEGFR-2), which is important for minimizing off-target toxicities.

| Kinase | Selectivity Fold |

| KDR (VEGFR-2) | 89-fold over RET |

Table 2: Kinase selectivity of this compound.

In Vivo Efficacy

In vivo studies using xenograft models of human cancers with RET alterations have shown significant anti-tumor activity of this compound.

| Model | Dosing | Efficacy |

| Ba/F3 KIF5B-RET Allograft | ≥3 mg/kg once daily (QD) | Significant anti-tumor efficacy |

| Colorectal Cancer PDX (CCDC6-RET) | 30 mg/kg QD | 100% Tumor Growth Inhibition (TGI) |

| Ovarian Cancer PDX (NCOA4-RET) | 30 mg/kg QD | 100% TGI |

| CCDC6-RET Intracranial Xenograft | 30 mg/kg QD | 51% increase in life-span (p<0.005) |

Table 3: In vivo anti-tumor efficacy of this compound.

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted in multiple species, revealing moderate to high clearance. The primary cytochrome P450 enzymes responsible for the metabolism of this compound are CYP2C8 and CYP3A4. The compound is a substrate for P-glycoprotein. This compound exhibits good tissue distribution, including significant penetration of the brain.

| Species | Remaining Compound after 60 min in Liver Microsomes (%) | Blood-Plasma Ratio |

| Mouse | 28.3 | 3.32 |

| Rat | 48.8 | 1.42 |

| Monkey | 24.0 | 1.10 |

| Dog | 7.4 | 3.58 |

| Human | 24.2 | 0.708 |

Table 4: In vitro metabolism and plasma protein binding of this compound.

Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of this compound, based on available abstracts. Detailed, step-by-step protocols would be found in the full-text publications.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity (IC50) of this compound against RET and other kinases.

-

General Protocol:

-

Recombinant human RET kinase (wild-type, fusions, or mutants) and other kinases like KDR are used.

-

The kinase reaction is typically initiated by the addition of ATP in a buffer solution containing a substrate peptide.

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Assays

-

Objective: To assess the effect of this compound on the proliferation of cancer cells with RET alterations.

-

General Protocol:

-

Cancer cell lines with known RET fusions or mutations (e.g., Ba/F3 with KIF5B-RET) are cultured under standard conditions.

-

Cells are seeded in multi-well plates and treated with increasing concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is determined.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

General Protocol:

-

Immunocompromised mice are subcutaneously or intracranially implanted with human cancer cells or patient-derived tumor fragments harboring RET alterations.

-

Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules (e.g., once daily).

-

Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.

-

For intracranial models, survival is monitored, and the increase in life-span is calculated.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blotting for p-RET).

-

Pharmacokinetic Study Workflow

Caption: A general workflow for preclinical pharmacokinetic studies.

Conclusion

This compound is a potent and selective RET inhibitor with a promising preclinical profile. It demonstrates significant anti-tumor activity in in vitro and in vivo models of RET-driven cancers, including those with brain metastases. Its favorable pharmacokinetic properties support once-daily dosing. The ongoing Phase 1 clinical trial will provide further insights into the safety and efficacy of this compound in patients with advanced solid tumors harboring RET alterations.

References

FHND5071: A Technical Deep Dive into the Discovery and Development of a Novel Selective RET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various human cancers, including non-small cell lung cancer and multiple thyroid carcinomas. The development of selective RET inhibitors has marked a significant advancement in precision oncology. This whitepaper provides a comprehensive technical overview of the discovery and development of FHND5071, a potent and selective, orally bioavailable RET kinase inhibitor.[1][2][3] this compound has demonstrated significant anti-tumor efficacy in preclinical models and is currently under clinical investigation.[4] This document details the mechanism of action, preclinical pharmacology, and pharmacokinetic profile of this compound, presenting key data in structured tables and providing detailed experimental methodologies for the core assays involved in its evaluation.

Introduction: The Role of RET in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, including fusions and point mutations, can lead to constitutive activation of the RET signaling pathway, driving oncogenesis in a variety of solid tumors. The clinical success of selective RET inhibitors like selpercatinib and pralsetinib has validated RET as a therapeutic target. This compound emerges as a novel kinase inhibitor specifically targeting activated forms of RET, offering a unique pharmacokinetic profile that supports once-a-day dosing and potential for improved efficacy, particularly in brain metastases.

Mechanism of Action

This compound is a selective inhibitor of the RET receptor tyrosine kinase. Upon oral administration, it targets and binds to both wild-type RET and various RET fusions and mutations. This binding inhibits the autophosphorylation and activation of RET, thereby blocking downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. Dysregulated RET activity is a key factor in the development and progression of certain cancers. A notable feature of this compound is its ability to cross the blood-brain barrier, suggesting potential efficacy against intracranial metastases.

Preclinical Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against wild-type RET, as well as various RET fusions and mutations.

| Target | IC50 (nM) |

| RET (Wild-Type) | 4.47 - 19.26 |

| RET Fusions | 4.47 - 19.26 |

| RET Mutations | 4.47 - 19.26 |

| KDR (VEGFR-2) | >1714 (calculated) |

| Data from enzymatic assays. The range for RET represents activity against various forms. |

This compound exhibits high selectivity for RET over other kinases, such as KDR (VEGFR-2), with an 89-fold greater potency for RET. The active metabolite of this compound, this compound-M2, shows comparable potency to the parent compound.

In cellular assays, this compound effectively inhibited the proliferation of Ba/F3 cells engineered to express various RET alterations and suppressed RET phosphorylation in HEK-293 engineered cells with similar potency to the approved RET inhibitor selpercatinib.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound was evaluated in various xenograft models.

| Model | Dosing | Outcome |

| Ba/F3 KIF5B-RET Allograft | ≥3 mg/kg QD (oral) | Significant anti-tumor efficacy without significant toxicity. |

| Ba/F3 KIF5B-RET Allograft | 30 mg/kg QD | Similar anti-tumor activity to selpercatinib at 30 mg/kg BID. |

| Colorectal Cancer PDX (CCDC6-RET) | 30 mg/kg QD | 100% Tumor Growth Inhibition (TGI). |

| Ovarian Cancer PDX (NCOA4-RET) | 30 mg/kg QD | 100% TGI. |

| CCDC6-RET Intracranial Xenograft | 30 mg/kg QD | Median survival of 56 days (51% increase in lifespan vs. vehicle, p<0.005). |

| QD: once daily; BID: twice daily; PDX: Patient-Derived Xenograft. |

These studies highlight the potent in vivo anti-tumor activity of this compound in models with various RET alterations, including intracranial models, supporting its potential to treat brain metastases.

Pharmacokinetics and Metabolism

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound has been conducted.

In Vitro ADME

| Parameter | Result |

| Microsomal Stability | Moderate to high clearance across mouse, rat, monkey, dog, and human liver microsomes. |

| Permeability | Low permeability. |

| P-gp Substrate | Yes. |

| Plasma Protein Binding | Moderate to high. |

| Major Metabolizing Enzymes | CYP2C8 and CYP3A4. |

| P-gp: P-glycoprotein. |

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice revealed dose-dependent increases in Cmax and AUC, with a roughly linear relationship. This compound demonstrated rapid and wide tissue distribution, with the highest concentrations observed in the spleen and lung, followed by the liver and kidney. The absolute bioavailability was determined to be greater than 60%.

A comparative pharmacokinetic study with selpercatinib in a Ba/F3 KIF5B-RET allograft model revealed a unique profile for this compound.

| Parameter | This compound vs. Selpercatinib |

| Tmax (Plasma & Tumor) | Longer. |

| MRT (Plasma & Tumor) | Longer. |

| Tumor Tissue Exposure (AUC0-t) | ~28 times greater. |

| Brain Tissue Concentration (at 4h) | ~33 times greater. |

| Tmax: Time to maximum concentration; MRT: Mean Residence Time; AUC: Area Under the Curve. |

The prolonged Tmax and MRT, along with significantly higher tumor and brain tissue exposure, suggest a favorable pharmacokinetic profile for sustained target inhibition and efficacy in sanctuary sites like the brain.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments involved in the preclinical evaluation of a selective RET inhibitor like this compound.

RET Kinase Inhibition Assay (Enzymatic)

Objective: To determine the in vitro potency of the test compound against RET kinase activity.

Materials:

-

Recombinant human RET kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the RET kinase enzyme to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Detect luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of RET-driven cancer cells.

Materials:

-

Ba/F3 cells engineered to express a RET fusion (e.g., KIF5B-RET)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-3)

-

Test compound (this compound)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well plates

Procedure:

-

Seed the Ba/F3-KIF5B-RET cells in 96-well plates at a density of 5,000 cells/well.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted compound to the wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plates to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to DMSO-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the test compound in a mouse model.

Materials:

-

Female BALB/c nude mice (6-8 weeks old)

-

Ba/F3-KIF5B-RET cells

-

Matrigel

-

Test compound (this compound)

-

Vehicle control (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)

-

Dosing gavage needles

-

Calipers

Procedure:

-

Subcutaneously implant Ba/F3-KIF5B-RET cells (e.g., 5 x 10^6 cells in Matrigel) into the right flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose (e.g., 30 mg/kg) and schedule (e.g., once daily) to the treatment group. Administer the vehicle to the control group.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the control group.

Clinical Development

This compound has received Investigational New Drug (IND) approval from both the NMPA (National Medical Products Administration) and the FDA. It is currently in a first-in-human Phase 1 clinical trial to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring RET alterations.

Conclusion

This compound is a novel, potent, and selective RET inhibitor with a compelling preclinical profile. It demonstrates significant anti-tumor activity in various in vitro and in vivo models, including those with intracranial tumors. Its unique pharmacokinetic properties, characterized by prolonged exposure and high distribution to tumor and brain tissue, support a once-daily dosing regimen and suggest the potential for superior efficacy compared to existing therapies. The ongoing Phase 1 clinical trial will be crucial in determining the safety and therapeutic potential of this compound in patients with RET-driven cancers. The data presented in this whitepaper underscore the promise of this compound as a next-generation targeted therapy in oncology.

References

- 1. Preclinical Pharmacokinetics and in vitro Metabolism of this compound, a Novel Selective RET Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Design and Synthesis of 2-Aminopyrazolpyrimidopyridone Derivatives as RETV 804M and RETG 810C Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

FHND5071: A Comprehensive Technical Guide on Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHND5071 is an orally bioavailable, selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene receptor tyrosine kinase, a critical driver in various cancers.[1] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, compiling available preclinical data into a structured format. The document details the compound's potent inhibitory activity against wild-type, mutant, and fusion forms of the RET kinase. Furthermore, it outlines the experimental methodologies for key assays used in its characterization and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of its mechanism of action and evaluation process.

Target Profile of this compound

This compound demonstrates potent and selective inhibition of RET kinase activity. Dysregulation of the RET signaling pathway, through activating point mutations or chromosomal rearrangements resulting in fusion proteins, is a known oncogenic driver in several cancer types, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). This compound is designed to target these aberrant RET signaling pathways, thereby inhibiting tumor cell proliferation and survival. The compound has also been shown to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.

Biochemical Potency

In enzymatic assays, this compound potently inhibits the kinase activity of wild-type RET, as well as various clinically relevant RET fusions and mutations.[1] The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, its active metabolite, this compound-M2, exhibits comparable potency.[1]

| Target | IC50 (nM) |

| RET (Wild-Type) | 4.47 - 19.26 |

| RET Fusions | 4.47 - 19.26 |

| RET Mutations | 4.47 - 19.26 |

| KDR (VEGFR-2) | >400 |

Table 1: Biochemical potency of this compound against RET kinase variants and KDR.[1]

Cellular Activity

In cellular settings, this compound effectively inhibits the proliferation of engineered Ba/F3 cells expressing various RET alterations.[1] Furthermore, it demonstrates potent inhibition of RET phosphorylation in HEK-293 cells engineered to express wild-type RET, RET mutants (V804M, M918T), and RET fusions (KIF5B-RET, CCDC6-RET), with a potency similar to that of the approved RET inhibitor selpercatinib.

| Cell Line | Assay Type | Endpoint |

| Ba/F3 (expressing RET WT, V804M, M918T) | Proliferation Assay | Inhibition of Proliferation |

| HEK-293 (expressing RET WT, V804M, M918T, KIF5B-RET, CCDC6-RET) | Phosphorylation Assay | Inhibition of RET Phosphorylation |

Table 2: Cellular activity of this compound in engineered cell lines.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this report. However, this compound has been shown to have 89-fold selectivity over KDR (VEGFR-2), a key off-target kinase for many tyrosine kinase inhibitors.

Given that this compound is reported to have a similar potency to selpercatinib, the kinase selectivity profile of selpercatinib can serve as a reasonable surrogate to anticipate the selectivity of this compound. Selpercatinib is a highly selective RET inhibitor with minimal activity against other kinases at clinically relevant concentrations. A comparative analysis of the kinome scans of selpercatinib and another RET inhibitor, pralsetinib, revealed a very similar and highly selective biochemical profile for both compounds.

| Kinase Target | Selpercatinib (% Inhibition @ 1 µM) | Pralsetinib (% Inhibition @ 1 µM) |

| RET | >99 | >99 |

| KDR (VEGFR2) | <10 | <10 |

| FGFR1 | <10 | 25-50 |

| FGFR2 | <10 | 50-75 |

| FGFR3 | <10 | 25-50 |

| KIT | <10 | <10 |

| FLT3 | <10 | <10 |

Table 3: Comparative kinase selectivity of selpercatinib and pralsetinib against a panel of selected kinases. This data is presented as a proxy for the expected selectivity profile of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the in vitro inhibitory activity of this compound against purified RET kinase domains.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human RET kinase domain (wild-type, mutant, or fusion) is expressed and purified. A synthetic peptide substrate is used for the kinase reaction.

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the RET enzyme, the peptide substrate, and ATP in a kinase reaction buffer. The reaction is performed in the presence of varying concentrations of this compound or DMSO as a control.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction using an enzyme-coupled reaction that generates a luminescent signal.

-

Fluorescence-based Assay: Employing a specific antibody that recognizes the phosphorylated substrate, which is then detected by a fluorescently labeled secondary antibody.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.

Cellular Proliferation Assay (Ba/F3 Cells)

Objective: To assess the effect of this compound on the proliferation of cells dependent on RET signaling.

Methodology:

-

Cell Culture: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival and proliferation, are engineered to stably express a specific RET variant (wild-type, mutant, or fusion). These engineered cells can now proliferate in the absence of IL-3, driven by the constitutive activity of the expressed RET oncoprotein.

-

Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or DMSO as a control.

-

Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a commercially available reagent, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo®).

-

Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of this compound relative to the DMSO control. The IC50 value is determined by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular RET Phosphorylation Assay (HEK-293 Cells)

Objective: To measure the ability of this compound to inhibit the autophosphorylation of RET in a cellular context.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are transiently or stably transfected with a plasmid encoding the desired RET variant.

-

Compound Treatment: After a period of serum starvation to reduce background signaling, the cells are treated with various concentrations of this compound or DMSO for a specified time.

-

Cell Lysis: The cells are washed and then lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting or ELISA:

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for phosphorylated RET (pRET). The membrane is then stripped and re-probed with an antibody for total RET to ensure equal loading.

-

ELISA: A sandwich ELISA format can be used where a capture antibody for total RET is coated on a plate, the cell lysate is added, and a detection antibody for pRET is used for quantification.

-

-

Data Analysis: The signal for pRET is normalized to the signal for total RET. The percentage of inhibition of RET phosphorylation is calculated for each this compound concentration relative to the DMSO control. The IC50 value is determined from the dose-response curve.

Visualizations

RET Signaling Pathway

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Characterization

Caption: General experimental workflow for the characterization of a kinase inhibitor like this compound.

References

A Technical Guide to the Therapeutic Targeting of RET Alterations in Oncology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific entity designated "FHND5071" is not available in the public domain. This may indicate an internal project codename, a preclinical compound not yet disclosed, or a typographical error. This guide will therefore focus on the principles of targeting RET alterations in cancer, using data from well-characterized and approved selective RET inhibitors, such as selpercatinib and pralsetinib, as a proxy to illustrate the relevance and therapeutic potential in various cancer types.

Executive Summary

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of the RET kinase through genetic alterations, primarily gene fusions and activating point mutations, is an established oncogenic driver in a variety of solid tumors.[3][4][5] These alterations lead to constitutive kinase activity and uncontrolled downstream signaling, promoting tumorigenesis. The development of highly selective RET inhibitors has revolutionized the treatment landscape for patients with RET-driven cancers, demonstrating significant and durable clinical responses. This document provides an in-depth overview of the cancer types where RET alterations are clinically relevant, the molecular pathways involved, methods for their detection, and the therapeutic efficacy of selective RET inhibition.

The Role of RET Alterations in Cancer

RET alterations are broadly classified into two main categories:

-

RET Fusions: These occur when the 3' portion of the RET gene, containing the kinase domain, breaks and fuses with the 5' portion of an unrelated gene. This results in a chimeric protein with ligand-independent dimerization and constitutive activation of the RET kinase domain. The most common fusion partner in non-small cell lung cancer (NSCLC) is KIF5B, with CCDC6 being another frequent partner.

-

RET Point Mutations: These are single nucleotide changes that lead to amino acid substitutions, causing ligand-independent activation of the kinase. Activating point mutations are the hallmark of medullary thyroid carcinoma (MTC), both in its sporadic and hereditary forms (Multiple Endocrine Neoplasia type 2, MEN2).

Constitutive RET signaling activates multiple downstream pathways critical for cancer cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways.

RET Signaling Pathway Diagram

The following diagram illustrates the canonical RET signaling pathway and its aberrant activation by oncogenic alterations.

Caption: Aberrant RET signaling pathway in cancer.

Cancer Types with Clinically Relevant RET Alterations

RET alterations are actionable oncogenic drivers in several tumor types, with the highest prevalence in specific subtypes of thyroid and lung cancer.

Data on Prevalence and Therapeutic Efficacy

The following tables summarize the prevalence of RET alterations across various cancers and the clinical efficacy of selective RET inhibitors in key indications.

Table 1: Prevalence of Actionable RET Alterations in Solid Tumors

| Cancer Type | Subtype | RET Alteration | Prevalence (%) |

| Thyroid Cancer | Medullary (Sporadic) | Activating Mutations | ~50-60% |

| Medullary (Hereditary) | Germline Mutations | ~98-100% | |

| Papillary | Fusions | ~10-20% | |

| Lung Cancer | Non-Small Cell (NSCLC) | Fusions | ~1-2% |

| Colorectal Cancer | Adenocarcinoma | Fusions | <1% |

| Breast Cancer | Adenocarcinoma | Fusions / Amplifications | <1% |

| Pancreatic Cancer | Adenocarcinoma | Fusions | <1% |

| Other Solid Tumors | Salivary, Sarcoma, etc. | Fusions | Rare (<1%) |

Table 2: Clinical Efficacy of Selective RET Inhibitors (Selpercatinib & Pralsetinib)

| Cancer Type (Patient Population) | Drug | Clinical Trial | Objective Response Rate (ORR) (%) | Median Duration of Response (DoR) (months) | Median Progression-Free Survival (PFS) (months) |

| RET Fusion+ NSCLC (Treatment-Naïve) | Selpercatinib | LIBRETTO-001 | 85% | Not Reached | Not Reached |

| Pralsetinib | ARROW | 70-73% | Not Reached | 11.3 - NR | |

| RET Fusion+ NSCLC (Previously Treated) | Selpercatinib | LIBRETTO-001 | 64% | 17.5 | 16.5 |

| Pralsetinib | ARROW | 57-61% | Not Reached | 17.1 | |

| RET-Mutant MTC (Treatment-Naïve) | Selpercatinib | LIBRETTO-001 | 73% | Not Reached | 23.6 |

| Pralsetinib | ARROW | 71% | Not Reached | Not Reached | |

| RET-Mutant MTC (Previously Treated) | Selpercatinib | LIBRETTO-001 | 69% | Not Reached | 22.0 |

| Pralsetinib | ARROW | 60% | Not Reached | 22.3 | |

| RET Fusion+ Thyroid (Previously Treated) | Selpercatinib | LIBRETTO-001 | 79% | 18.4 | 20.1 |

| Pralsetinib | ARROW | 89% | Not Reached | Not Reached |

Data compiled from multiple clinical trial reports. Values can vary slightly based on data cutoff dates and patient cohorts.

Experimental Protocols and Methodologies

Detection of RET Alterations

Accurate and timely identification of RET alterations is critical for patient selection. Several methodologies are employed in clinical practice.

Protocol 4.1.1: Comprehensive Genomic Profiling using Next-Generation Sequencing (NGS)

-

Objective: To detect RET fusions, mutations, and other genomic alterations simultaneously.

-

Principle: NGS allows for the sequencing of large panels of genes from tumor tissue (DNA-based) or circulating tumor DNA (ctDNA) from plasma. RNA-based NGS is particularly robust for detecting fusion events.

-

Methodology:

-

Sample Acquisition: Formalin-fixed paraffin-embedded (FFPE) tumor tissue biopsy or peripheral blood draw for ctDNA.

-

Nucleic Acid Extraction: DNA and/or RNA are extracted from the sample.

-

Library Preparation: Extracted nucleic acids are fragmented, and sequencing adapters are ligated. For RNA, a reverse transcription step is performed to generate cDNA. Hybridization capture is used to enrich for target genes of interest, including the RET gene.

-

Sequencing: The prepared library is sequenced on an NGS platform.

-

Bioinformatic Analysis: Sequencing data is aligned to a reference genome. Specialized algorithms are used to call single nucleotide variants (mutations), insertions/deletions, and structural variants (fusions).

-

-

Advantages: High sensitivity, ability to detect novel fusion partners, and simultaneous assessment of multiple biomarkers.

Protocol 4.1.2: Fluorescence In Situ Hybridization (FISH)

-

Objective: To detect RET gene rearrangements (fusions).

-

Principle: Uses fluorescently labeled DNA probes that bind to specific regions of the RET gene on a chromosome. A "break-apart" probe strategy is common, where probes of different colors bind to regions flanking the RET kinase domain. In a normal cell, the signals are co-localized. In a cell with a rearrangement, the signals are separated.

-

Methodology:

-

Sample Preparation: FFPE tissue sections are mounted on slides.

-

Hybridization: The slides are treated to allow fluorescent probes to access the DNA, and then incubated with the RET break-apart probe set.

-

Imaging: Slides are visualized using a fluorescence microscope.

-

Scoring: A pathologist scores the percentage of tumor cells showing the break-apart signal pattern.

-

In Vitro Kinase Assays for Inhibitor Profiling

Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors.

Protocol 4.2.1: ADP-Glo™ Luminescent Kinase Assay

-

Objective: To measure the enzymatic activity of RET kinase and determine the IC50 (half-maximal inhibitory concentration) of a test compound.

-

Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

-

Methodology:

-

Kinase Reaction: Recombinant RET kinase is incubated in a microplate well with a suitable substrate (e.g., IGF1Rtide peptide), ATP, and the test inhibitor at various concentrations. The reaction is typically run in a buffer containing MgCl2 and DTT at 30°C.

-

ATP Depletion: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a light signal, which is measured by a luminometer. The signal intensity correlates with RET kinase activity.

-

Data Analysis: Luminescence values are plotted against inhibitor concentration to calculate the IC50 value.

-

Workflow Diagrams

Clinical Workflow for a Patient with Suspected RET-Altered Cancer

Caption: Clinical workflow for identifying and treating RET-altered cancers.

Conclusion

RET alterations are clinically significant, actionable drivers of oncogenesis in a defined subset of cancers, most notably NSCLC and thyroid malignancies. The advent of highly potent and selective RET inhibitors has transformed the therapeutic paradigm for these patients, offering substantial and durable clinical benefit with a manageable safety profile. Comprehensive molecular profiling, preferably with NGS, is essential to identify patients who may benefit from these targeted therapies. Future research will focus on overcoming acquired resistance mechanisms and exploring rational combination strategies to further improve outcomes for patients with RET-driven cancers.

References

- 1. Cracking the Code: RET Gene Alteration & Your Lung Cancer [happylungsproject.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

FHND5071 preclinical research findings

An in-depth analysis of the preclinical data available for FHND5071 reveals its standing as a potent and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene receptor tyrosine kinase. Developed by Jiangsu Chia Tai Fenghai Pharmaceutical Co. Ltd., this orally bioavailable agent has demonstrated significant potential in targeting cancers driven by RET alterations, including fusions and mutations.[1][2] this compound is engineered to cross the blood-brain barrier, a critical feature for treating central nervous system (CNS) metastases.[3] Preclinical assessments indicate a favorable pharmacokinetic and pharmacodynamic profile, supporting its advancement into clinical trials.[1][4]

Mechanism of Action

This compound functions as a selective inhibitor of the RET receptor tyrosine kinase. Dysregulation of RET signaling through overexpression, activating mutations, or gene fusions is a known oncogenic driver in various malignancies. This compound selectively binds to wild-type RET as well as various mutated and fusion forms of the kinase. This binding inhibits RET's enzymatic activity, leading to the suppression of downstream signaling pathways crucial for cell growth and proliferation, ultimately resulting in the inhibition of tumor cell growth.

The key downstream signaling proteins modulated by this compound, as demonstrated in preclinical models, are AKT and Erk1/2. By inhibiting RET phosphorylation, this compound effectively blocks the activation of these critical pathways.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against various forms of RET kinase while maintaining selectivity over other kinases, such as KDR (VEGFR-2).

| Target | IC50 Range (nM) | Selectivity vs. KDR (VEGFR-2) |

| RET (Wild-Type, Fusions, Mutations) | 4.47 - 19.26 | 89-fold |

Data sourced from enzymatic assays. The active metabolite, this compound-M2, showed potency equivalent to the parent compound.

In Vivo Antitumor Efficacy

The antitumor activity of this compound was evaluated in multiple RET-dependent xenograft models.

| Model Type | Cancer Type | Dosing Regimen | Key Efficacy Results |

| Ba/F3 Allograft (KIF5B-RET) | - | ≥3 mg/kg QD (Oral) | Significant anti-tumor efficacy observed. |

| Patient-Derived Xenograft (PDX) | Colorectal (CCDC6-RET) | 30 mg/kg QD (Oral) | 100% Tumor Growth Inhibition (TGI). |

| Patient-Derived Xenograft (PDX) | Ovarian (NCOA4-RET) | 30 mg/kg QD (Oral) | 100% Tumor Growth Inhibition (TGI). |

| Intracranial Xenograft (CCDC6-RET) | - | 30 mg/kg QD (Oral) | 51% increase in life-span (p<0.005 vs. vehicle). |

QD: Once daily. This compound administered at 30 mg/kg QD showed comparable efficacy to the approved RET inhibitor selpercatinib administered at 30 mg/kg BID (twice daily).

Comparative Pharmacokinetic (PK) Profile

Pharmacokinetic studies highlight this compound's distinct profile compared to selpercatinib, characterized by enhanced and sustained tissue distribution.

| Parameter | This compound vs. Selpercatinib |

| Tmax & MRT (Plasma & Tumor) | Longer for this compound. |

| Tumor Tissue Exposure (AUC₀₋ₜ) | ~28 times greater than selpercatinib. |

| Brain Tissue Concentration | ~33 times greater than selpercatinib (at 4h post-dosing). |

| Pharmacodynamic Effect | Inhibition of RET phosphorylation and downstream pAKT/pErk1/2 signaling sustained for at least 24 hours. |

MRT: Mean Residence Time. Data from a Ba/F3 KIF5B-RET allograft model.

Experimental Protocols

While detailed step-by-step protocols are proprietary, the methodologies employed in the preclinical evaluation of this compound can be summarized as follows:

1. Enzymatic Assays:

-

Objective: To determine the direct inhibitory activity (IC50) of this compound on purified kinase enzymes.

-

Methodology: Standard kinase activity assays were likely performed using recombinant RET kinase (wild-type, various mutants, and fusions) and KDR (VEGFR-2) as a selectivity screen. The assay would measure the phosphorylation of a substrate in the presence of ATP and varying concentrations of this compound. The reduction in kinase activity is measured, and IC50 values are calculated using non-linear regression analysis.

2. Cell-Based Proliferation and Phosphorylation Assays:

-

Objective: To assess the effect of this compound on cell viability in RET-driven cancer cell lines and to confirm target engagement by measuring protein phosphorylation.

-

Methodology:

-

Proliferation: Ba/F3 cells engineered to express specific RET alterations (e.g., KIF5B-RET) were cultured with escalating concentrations of this compound. Cell viability was measured after a set incubation period (e.g., 72 hours) using assays like CellTiter-Glo®.

-

Phosphorylation: HEK-293 cells engineered with various RET forms were treated with this compound. Cell lysates were collected and analyzed via Western Blot or ELISA to detect levels of phosphorylated RET (pRET) and downstream effectors like pAKT and pErk1/2.

-

3. In Vivo Xenograft Studies:

-

Objective: To evaluate the anti-tumor efficacy and tolerability of orally administered this compound in a living organism.

-

Methodology:

-

Model Establishment: Immunocompromised mice were subcutaneously or intracranially injected with cancer cells harboring specific RET fusions (e.g., KIF5B-RET, CCDC6-RET). For PDX models, patient tumor fragments were implanted.

-

Dosing: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally, typically once daily (QD).

-

Efficacy Assessment: Tumor volumes were measured regularly with calipers. For intracranial models, survival was the primary endpoint. Tumor Growth Inhibition (TGI) was calculated at the end of the study.

-

PK/PD Analysis: In satellite groups, plasma, tumor, and brain tissue were collected at various time points after dosing to measure drug concentration (PK) and target modulation (e.g., pRET levels) (PD).

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. FHND-5071, a novel RET kinase inhibitor with promising preclinical metabolism and PK characteristics | BioWorld [bioworld.com]

- 3. Facebook [cancer.gov]

- 4. Preclinical Pharmacokinetics and in vitro Metabolism of this compound, a Novel Selective RET Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of FHND5071: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHND5071 is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase, demonstrating potential as a potent antineoplastic agent.[1] Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a key driver in the development and progression of various cancers. This compound targets and binds to wild-type RET as well as a range of RET fusions and mutations, leading to the inhibition of RET activity and subsequent suppression of tumor cell growth.[1] Notably, this inhibitor has the ability to cross the blood-brain barrier, suggesting its potential utility in treating central nervous system metastases.[1]

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, in vitro and in vivo efficacy, and key pharmacokinetic interactions. Detailed experimental protocols and structured data are presented to facilitate further research and development.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Enzymatic Activity of this compound

| Target | IC50 (nM) |

| RET (Wild-Type) | 4.47 - 19.26 |

| RET Fusions | 4.47 - 19.26 |

| RET Mutations | 4.47 - 19.26 |

| KDR (VEGFR-2) | >1714 (based on 89-fold selectivity) |

Data synthesized from preclinical studies.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Ba/F3 KIF5B-RET Allograft | ≥3 | Significant |

| Colorectal Cancer PDX (CCDC6-RET) | 30 | 100 |

| Ovarian Cancer PDX (NCOA4-RET) | 30 | 100 |

PDX: Patient-Derived Xenograft, QD: Once Daily. Data from preclinical xenograft models.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the autophosphorylation of the RET kinase.[2][3] This action blocks the downstream signaling cascades that promote cell proliferation and survival. The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways. By inhibiting RET, this compound effectively downregulates the phosphorylation of key downstream effectors such as AKT and Erk1/2.

Caption: this compound inhibits RET autophosphorylation and downstream signaling.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacodynamics of this compound, based on standard methodologies in the field.

In Vitro RET Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against RET kinase.

References

In-depth Technical Guide: Pralsetinib and its Role in Inhibiting RET Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide is based on publicly available data for the well-characterized RET inhibitor, Pralsetinib. The compound "FHND5071" did not yield any specific results in scientific literature and is used here as a placeholder for a novel RET inhibitor. Pralsetinib is used as a representative example to illustrate the principles of potent and selective RET kinase inhibition.

Executive Summary

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[1][2] Genetic alterations such as fusions and point mutations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways.[1] Pralsetinib (formerly BLU-667) is a next-generation, highly potent, and selective oral inhibitor of RET.[3][4] It was specifically designed to target wild-type RET, oncogenic RET fusions, and activating point mutations, including those that confer resistance to multi-kinase inhibitors. This guide provides a comprehensive overview of the mechanism of action of Pralsetinib, its inhibitory activity, and detailed protocols for key experiments used in its characterization.

The RET Signaling Pathway and its Oncogenic Activation

The RET receptor tyrosine kinase, upon binding its glial cell line-derived neurotrophic factor (GDNF) family ligand and a GFRα co-receptor, dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which are crucial for cell growth, differentiation, and survival.

In cancer, chromosomal rearrangements can lead to the fusion of the RET kinase domain with a partner gene (e.g., CCDC6, KIF5B), resulting in ligand-independent dimerization and constitutive kinase activity. Similarly, point mutations (e.g., M918T, C634W) can lock the kinase in a permanently active state. This aberrant signaling drives oncogenesis.

Diagram 1: RET Signaling Pathway and Pralsetinib's Mechanism of Action.

Mechanism of Action of Pralsetinib

Pralsetinib functions as an ATP-competitive inhibitor of the RET kinase. It binds to the ATP-binding pocket of the RET kinase domain, preventing the phosphorylation of RET and its downstream signaling partners. This blockade effectively halts the oncogenic signals that drive tumor cell proliferation and survival. Pralsetinib was specifically engineered for high selectivity and potency against RET, including common resistance mutations like the V804M "gatekeeper" mutation, which limits the efficacy of older multi-kinase inhibitors.

Quantitative Data: In Vitro Inhibitory Activity

Pralsetinib demonstrates sub-nanomolar potency against wild-type RET and various oncogenic mutants in biochemical assays. Its high selectivity is evidenced by significantly lower potency against other kinases, such as VEGFR2, which is often associated with off-target toxicities in less selective inhibitors.

Table 1: Biochemical Potency of Pralsetinib against RET Kinase Variants

| Target Kinase | IC₅₀ (nM) | Fold Selectivity vs. VEGFR2 |

|---|---|---|

| Wild-Type RET | 0.4 | 88x |

| CCDC6-RET Fusion | 0.4 | N/A |

| RET M918T | 0.4 | N/A |

| RET V804L | 0.3 | N/A |

| RET V804M | 0.4 | N/A |

| VEGFR2 | 35 | 1x |

Data sourced from Subbiah V, et al. Cancer Discov. 2018.

Table 2: Kinase Selectivity Profile of Pralsetinib

| Kinase Panel | Pralsetinib Concentration | % of Kinases with >50% Inhibition | Selectivity Fold for RET |

|---|---|---|---|

| 371 Human Kinases | 300 nM | <4% | >100-fold for 96% of kinases |

Data sourced from Subbiah V, et al. Cancer Discov. 2018.

Table 3: Clinical Efficacy of Pralsetinib in RET Fusion-Positive Cancers (ARROW Trial)

| Cancer Type | Prior Treatment | Overall Response Rate (ORR) |

|---|---|---|

| NSCLC | Platinum-based chemotherapy | 61% |

| NSCLC | Treatment-naïve | 70% |

| Thyroid Cancer | Systemic therapy | 91% |

Data sourced from Gainor JF, et al. The Lancet Oncology. 2021 and Subbiah V, et al. ASCO 2020.

Detailed Experimental Protocols

In Vitro RET Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC₅₀ of an inhibitor against RET kinase activity, based on methods used for Pralsetinib's characterization.

Diagram 2: Experimental Workflow for an In Vitro Radiometric RET Kinase Assay.

Objective: To measure the concentration of Pralsetinib required to inhibit 50% of RET kinase activity.

Materials:

-

Recombinant human RET kinase domain.

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution.

-

[γ-³³P]ATP (specific activity ~10 mCi/mL).

-

Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).

-

Pralsetinib stock solution in DMSO.

-

Phosphocellulose filter plates.

-

Phosphoric acid wash buffer.

-

Microplate scintillation counter.

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of Pralsetinib in DMSO, followed by a further dilution in kinase buffer to achieve a 10x final assay concentration.

-

Reaction Setup: In a 96-well plate, add 2.5 µL of the 10x Pralsetinib dilutions. Add positive (DMSO vehicle) and negative (no enzyme) controls.

-

Enzyme Addition: Add 10 µL of diluted RET kinase to each well, except the negative control.

-

Reaction Initiation: Start the kinase reaction by adding 12.5 µL of a master mix containing kinase buffer, substrate, and [γ-³³P]ATP (final concentration typically near the Kₘ for ATP, e.g., 200 µM, to ensure competitive binding).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

Stopping the Reaction: Stop the reaction by adding phosphoric acid.

-

Filter Binding: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will not.

-

Washing: Wash the filter membrane multiple times with phosphoric acid to remove all unbound radioactivity.

-

Detection: Dry the membrane and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Convert raw counts to percentage of inhibition relative to the positive (DMSO) control. Plot the percent inhibition against the logarithm of Pralsetinib concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Western Blot Analysis of Cellular RET Phosphorylation

This protocol outlines a method to assess the ability of Pralsetinib to inhibit RET autophosphorylation in a cellular context.

Diagram 3: Experimental Workflow for Western Blot Analysis of RET Phosphorylation.

Objective: To visualize and quantify the inhibition of RET phosphorylation in cancer cells upon treatment with Pralsetinib.

Materials:

-

RET-driven cancer cell line (e.g., TT cells with RET C634W mutation, or LC-2/ad cells with CCDC6-RET fusion).

-

Cell culture medium and supplements.

-

Pralsetinib stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-RET (e.g., Tyr905), Mouse anti-total-RET, Mouse anti-β-Actin (loading control).

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of Pralsetinib (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for phospho-specific and total protein antibodies or strip and re-probe.

-

Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After final washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the phospho-RET signal to the total-RET signal for each treatment condition to determine the dose-dependent effect of Pralsetinib on RET phosphorylation. Normalize to β-Actin to confirm equal protein loading.

Conclusion

Pralsetinib is a paradigm of modern precision oncology, demonstrating exceptional potency and selectivity for the RET receptor tyrosine kinase. Its ability to potently inhibit the phosphorylation of wild-type, fusion, and mutated forms of RET translates into significant clinical activity in patients with RET-driven cancers. The experimental protocols detailed herein provide a framework for the preclinical evaluation and characterization of novel RET inhibitors, a critical step in the development of new targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Precision Targeted Therapy with BLU-667 for RET-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery, preclinical development, and clinical application of pralsetinib in the treatment of thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

FHND5071: A Technical Guide on the Significance of its Blood-Brain Barrier Penetration for Central Nervous System Malignancies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the treatment of central nervous system (CNS) malignancies, including primary brain tumors and metastases. A significant hurdle for many otherwise effective systemic therapies is their inability to penetrate this highly selective barrier in therapeutic concentrations. FHND5071, a novel and selective inhibitor of the Rearranged during Transfection (RET) proto-oncogene, has demonstrated a noteworthy capacity to cross the BBB. This technical guide provides an in-depth analysis of the significance of this characteristic, summarizing available preclinical and clinical data, outlining probable experimental methodologies for assessing its CNS penetration, and illustrating the core signaling pathway it targets. The ability of this compound to achieve significant brain concentrations and exert anti-tumor activity in intracranial models and patients with brain metastases underscores its potential as a promising therapeutic agent for RET-driven cancers affecting the CNS.

Introduction: The Challenge of the Blood-Brain Barrier in Neuro-Oncology

The blood-brain barrier is a specialized system of capillary endothelial cells that protects the brain from circulating toxins and pathogens while regulating the transport of essential nutrients. This protective function, however, also severely restricts the entry of most therapeutic agents, rendering many systemic cancer treatments ineffective against brain tumors and metastases.[1][2][3] The development of small molecule inhibitors capable of efficiently crossing the BBB is therefore a critical goal in neuro-oncology.

This compound is an orally bioavailable, selective inhibitor of the RET receptor tyrosine kinase.[4] Activating mutations and fusions in the RET gene are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer, which frequently metastasize to the brain. The clinical significance of a RET inhibitor is therefore profoundly enhanced by its ability to penetrate the CNS.

Preclinical Evidence of this compound Blood-Brain Barrier Penetration

Preclinical studies have provided compelling evidence of this compound's ability to cross the blood-brain barrier and exert its therapeutic effect within the central nervous system.

Quantitative Analysis of Brain Tissue Concentration

In vivo pharmacokinetic studies in animal models have demonstrated significant accumulation of this compound in brain tissue. A key comparative study revealed a substantially higher brain concentration of this compound compared to another selective RET inhibitor, selpercatinib.

| Parameter | This compound | Selpercatinib | Fold Difference | Animal Model | Time Point | Reference |

| Brain Tissue Concentration | ~33x higher | 1x | ~33 | Ba/F3 KIF5B-RET allograft | 4 hours post-dosing | [4] |

| Tumor Tissue Exposure (AUC0-t) | ~28x higher | 1x | ~28 | Ba/F3 KIF5B-RET allograft | Not Specified |

Table 1: Comparative Brain and Tumor Tissue Exposure of this compound and Selpercatinib.

This marked difference in brain penetration highlights the unique pharmacokinetic profile of this compound. While one preclinical study abstract mentioned that this compound displayed low permeability and was a substrate for the P-glycoprotein (P-gp) efflux pump, the high concentrations achieved in brain tissue suggest that its overall physicochemical properties and/or other transport mechanisms enable it to overcome these potential limitations to a significant degree.

Efficacy in Intracranial Tumor Models

The therapeutic relevance of this compound's BBB penetration is further substantiated by its efficacy in preclinical models of intracranial tumors. In a CCDC6-RET intracranial xenograft model, oral administration of this compound at 30 mg/kg once daily resulted in a significant extension of lifespan in the model mice.

| Treatment Group | Median Survival Time | Increase in Lifespan | p-value | Model | Reference |

| This compound (30 mg/kg) | 56 days | 51% | <0.005 | CCDC6-RET intracranial xenograft | |

| Vehicle | Not specified | - | - | CCDC6-RET intracranial xenograft |

Table 2: Efficacy of this compound in an Intracranial Xenograft Model.

Clinical Significance in Patients with Brain Metastases

Preliminary data from a first-in-human Phase 1 clinical trial (NCT05818917) of this compound in patients with advanced RET fusion-positive solid tumors has provided early but promising evidence of its clinical activity in the CNS.

In this ongoing trial, all four patients with measurable brain metastases at baseline who received this compound experienced shrinkage of their brain lesions. This resulted in a 100% central nervous system overall response rate (CNS ORR) in this small cohort, demonstrating the robust activity of this compound against brain metastases.

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The following sections describe generalized experimental protocols that are likely employed to characterize the BBB penetration of a compound like this compound.

In Vitro Blood-Brain Barrier Permeability Assay

This assay assesses the ability of a compound to cross a monolayer of brain endothelial cells, which mimics the BBB.

Methodology:

-

Cell Culture: Human brain microvascular endothelial cells are cultured on a semi-permeable membrane in a Transwell® insert, which separates an apical (blood side) and a basolateral (brain side) compartment. Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties.

-

Barrier Integrity Measurement: The integrity of the endothelial cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Compound Application: this compound is added to the apical chamber at a known concentration.

-

Sampling: Samples are collected from the basolateral chamber at various time points.

-

Quantification: The concentration of this compound in the collected samples is determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

In Vitro BBB Permeability Assay Workflow.

P-glycoprotein Substrate Assessment

This assay determines if a compound is a substrate of the P-gp efflux pump, which can actively transport drugs out of the brain.

Methodology:

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (which encodes for P-gp) are commonly used. A parental MDCK cell line serves as a control.

-

Bidirectional Transport Assay: The transport of this compound is measured in both directions across the cell monolayer: from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).

-

Inhibitor Co-incubation: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar).

-

Quantification: The concentration of this compound on both sides is quantified by LC-MS.

-

Efflux Ratio Calculation: An efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. A ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

P-glycoprotein Substrate Assay Workflow.

Mechanism of Action: Inhibition of the RET Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting the RET receptor tyrosine kinase. In various cancers, alterations such as fusions or mutations in the RET gene lead to its constitutive activation. This results in the continuous stimulation of downstream signaling pathways that promote cell proliferation, survival, and migration.

The primary signaling cascades activated by RET include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway. By inhibiting RET, this compound effectively blocks the phosphorylation and activation of these downstream effectors. Preclinical studies have confirmed that this compound significantly inhibits the phosphorylation of RET and the downstream signaling proteins AKT and Erk1/2 in tumor tissue.

Simplified RET Signaling Pathway and Inhibition by this compound.

Conclusion

The ability of this compound to effectively cross the blood-brain barrier and achieve high concentrations in brain tissue is a critical attribute that distinguishes it as a promising therapeutic agent for RET-driven malignancies with central nervous system involvement. Preclinical data demonstrating superior brain penetration compared to other RET inhibitors and significant efficacy in intracranial tumor models, coupled with early clinical evidence of activity against brain metastases, underscore its potential to address a significant unmet medical need in neuro-oncology. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in this patient population. The unique pharmacokinetic profile of this compound, which facilitates its CNS activity, makes it a valuable candidate for the treatment of both primary and metastatic brain tumors harboring RET alterations.

References

Early-Stage Clinical Trial Data for FHND5071: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHND5071 is an investigational, selective, next-generation inhibitor of the Rearranged during Transfection (RET) proto-oncogene. Alterations in the RET gene, including fusions and mutations, are oncogenic drivers in various solid tumors, most notably in non-small cell lung cancer (NSCLC) and thyroid cancer. This compound is currently undergoing early-stage clinical evaluation to determine its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors harboring RET alterations. This technical guide synthesizes the available preclinical and emerging clinical data on this compound.

Mechanism of Action

This compound is a potent and selective small molecule inhibitor that targets the ATP-binding site of the RET receptor tyrosine kinase. By blocking the kinase activity of both wild-type and mutated forms of RET, this compound aims to inhibit the downstream signaling pathways that promote tumor cell proliferation and survival. Preclinical studies have demonstrated its ability to suppress RET phosphorylation and inactivate key signaling cascades.

Below is a diagram illustrating the proposed mechanism of action of this compound in inhibiting RET-driven cancer cell signaling.

Caption: Proposed mechanism of action of this compound.

Preclinical Data Summary

A summary of the key preclinical findings for this compound is presented below. These data highlight the compound's potent and selective activity against various RET alterations.

| Parameter | Finding |

| Target | RET (Wild-type, fusions, and mutations) |

| In Vitro Potency | Data not yet publicly available |

| In Vivo Efficacy | Data not yet publicly available |

| Selectivity | Data not yet publicly available |

| Pharmacokinetics | Data not yet publicly available |

Early-Stage Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT05818917) in adult patients with advanced solid tumors. This is a first-in-human, open-label, dose-escalation, and dose-expansion study.

Trial Information

| Parameter | Details |

| ClinicalTrials.gov ID | NCT05818917 |

| Sponsor | Jiangsu Chia Tai Fenghai Pharmaceutical Co., Ltd. |

| Study Title | A Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Preliminary Evidence of Antitumor Activity of this compound as a Single Agent in Adult Patients With Advanced Solid Tumors |

| Phase | Phase 1 |

| Status | Enrolling by invitation |

| Patient Population | Adult patients with advanced solid tumors |

Initial findings from this trial, with a focus on patients with RET fusion-positive advanced non-small cell lung cancer (NSCLC), have been presented at major oncology conferences, including the European Society for Medical Oncology (ESMO) Congress 2025 and the IASLC World Conference on Lung Cancer (WCLC) 2025. The poster presentation at WCLC 2025 was titled "P3.18.63 Phase 1 Study of this compound, a Novel Selective RET Inhibitor, in RET Fusion-Positive Advanced NSCLC," with the lead author being B. Han.

As of the latest available information, specific quantitative data from these presentations, including patient demographics, dosing cohorts, adverse events, and efficacy metrics (e.g., overall response rate, duration of response), have not been made publicly available in detail.

Experimental Protocols

Phase 1 Clinical Trial (NCT05818917) - General Design

The experimental workflow for the ongoing Phase 1 trial is depicted in the diagram below. The study follows a standard dose-escalation and expansion design to identify the recommended Phase 2 dose (RP2D) and to assess the preliminary efficacy of this compound.

Caption: Generalized workflow for the Phase 1 trial of this compound.

Detailed Protocol Information

The complete and detailed experimental protocol for the NCT05818917 study is not yet publicly available. This would typically include specifics on:

-

Inclusion and Exclusion Criteria: Detailed patient eligibility requirements.

-

Dosing Regimen: Starting dose, dose escalation steps, and administration schedule.

-

Pharmacokinetic Assessments: Sampling time points and analytical methods.

-

Safety Monitoring: Schedule of assessments, definition of dose-limiting toxicities (DLTs), and adverse event grading.

-

Efficacy Assessments: Tumor assessment schedules (e.g., RECIST criteria) and types of imaging.

-

Biomarker Analysis: Details on the collection and analysis of biological samples for exploratory endpoints.

Conclusion and Future Directions

This compound is a promising new selective RET inhibitor that is in the early stages of clinical development. Preclinical data suggest potent and selective activity, and the ongoing Phase 1 clinical trial will provide crucial information on its safety and efficacy in patients with RET-altered solid tumors. As more data from the dose-escalation and expansion cohorts of the NCT05818917 trial become available and are published, a more comprehensive understanding of the clinical potential of this compound will emerge. Researchers and clinicians are encouraged to monitor upcoming scientific meetings and publications for further updates on this investigational agent.

FHND5071: A Novel Selective RET Inhibitor for the Treatment of RET-Fusion Positive Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rearranged during transfection (RET) gene fusions are oncogenic drivers in a subset of various solid tumors, most notably in non-small cell lung cancer (NSCLC) and thyroid cancer. These fusions lead to constitutive activation of the RET receptor tyrosine kinase, resulting in uncontrolled cell proliferation and tumor growth. While the development of selective RET inhibitors like selpercatinib and pralsetinib has significantly improved patient outcomes, the emergence of resistance necessitates the development of novel therapeutic agents. FHND5071 is an orally bioavailable, selective, and potent RET kinase inhibitor currently under investigation for the treatment of RET-altered cancers. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in treating RET-fusion positive cancers, detailed experimental methodologies, and a visual representation of the underlying molecular pathways.

Core Mechanism of Action

This compound is a selective inhibitor of the RET receptor tyrosine kinase.[1] Upon oral administration, it targets and binds to wild-type RET as well as various RET fusions and mutations.[1] This binding inhibits the autophosphorylation and activation of the RET kinase, thereby blocking downstream signaling pathways crucial for cell growth and survival in tumors with aberrant RET activity.[2] Preclinical studies have demonstrated that this compound effectively inhibits RET phosphorylation and the activation of key downstream signaling proteins, including pAKT and pErk1/2.[3] A notable characteristic of this compound is its ability to cross the blood-brain barrier, suggesting its potential in treating or preventing brain metastases, a common complication in RET-fusion positive cancers.[1]

Quantitative Preclinical Data